molecular formula C11H14N2O3 B14194583 5-(4-Aminoanilino)-5-oxopentanoic acid CAS No. 857819-45-5

5-(4-Aminoanilino)-5-oxopentanoic acid

Cat. No.: B14194583
CAS No.: 857819-45-5
M. Wt: 222.24 g/mol
InChI Key: HAAKNHRXFVHSSG-UHFFFAOYSA-N
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Description

5-(4-Aminoanilino)-5-oxopentanoic acid is an organic compound that features both an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminoanilino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with glutaric anhydride under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminoanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Aminoanilino)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 5-(4-Aminoanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of signaling cascades and the alteration of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Para-phenylenediamine: A compound with similar amino functional groups but different structural properties.

    Glutamic acid: Shares the pentanoic acid backbone but lacks the aminoanilino substitution.

Uniqueness

5-(4-Aminoanilino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a broad spectrum of biological activities. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

857819-45-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(4-aminoanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3,12H2,(H,13,14)(H,15,16)

InChI Key

HAAKNHRXFVHSSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCCC(=O)O

Origin of Product

United States

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